2-(4-nitrophenoxy)-N-propylacetamide

Description

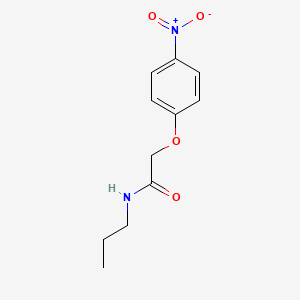

2-(4-Nitrophenoxy)-N-propylacetamide is an acetamide derivative featuring a nitrophenoxy group at the para position of its aromatic ring and a propyl chain attached to the acetamide nitrogen. The nitro group (-NO₂) at the 4-position of the phenoxy moiety confers strong electron-withdrawing properties, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-(4-nitrophenoxy)-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-2-7-12-11(14)8-17-10-5-3-9(4-6-10)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMAIPDVEPSWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-propylacetamide typically involves the reaction of 4-nitrophenol with propylamine and acetic anhydride. The process can be summarized in the following steps:

Nitration of Phenol: 4-nitrophenol is prepared by nitrating phenol using dilute nitric acid at room temperature.

Formation of 4-nitrophenoxy group: 4-nitrophenol reacts with propylamine to form 4-nitrophenoxypropylamine.

Acetylation: The final step involves acetylation of 4-nitrophenoxypropylamine with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-propylacetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 2-(4-aminophenoxy)-N-propylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Propylamine and 4-nitrophenoxyacetic acid.

Scientific Research Applications

2-(4-nitrophenoxy)-N-propylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-propylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenoxy group can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-nitrophenoxy)-N-propylacetamide and its analogs:

Key Observations:

Substituent Effects on Bioactivity: The presence of a nitrofuran-thiadiazole moiety in compound 15 enhances antiparasitic activity (IC₅₀ = 19.5 μM) compared to simpler nitroacetamides like QL-4862 or the target compound . The benzophenone core in compound 2 abolishes anticancer activity, suggesting that bulky aromatic substituents may reduce efficacy in certain contexts .

Structural Complexity and Activity :

- Compounds with heterocyclic systems (e.g., thiadiazole in 15 ) exhibit superior activity over simpler acetamides, highlighting the importance of hybrid pharmacophores in drug design .

Research Implications and Limitations

- Gaps in Data: Direct pharmacological studies on this compound are absent in the provided evidence. Future work should prioritize synthesizing and testing this compound against microbial or parasitic targets, given the promising activity of its thiadiazole analog .

- Synthetic Accessibility : QL-4862 and related bromonitro derivatives are commercially available (96% purity), suggesting feasible synthetic routes for further modification .

Biological Activity

2-(4-Nitrophenoxy)-N-propylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The introduction of the nitrophenoxy group is believed to enhance radical scavenging abilities. For instance, compounds derived from similar acetamides have shown DPPH radical scavenging activities comparable to established antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | TBD | TBD |

| Ascorbic Acid | 100 | |

| Other Acetamides | Variable | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. A study evaluating similar nitrophenyl derivatives demonstrated cytotoxic effects against human cancer cell lines, including MDA-MB-231 (breast cancer) and U-87 (glioblastoma) cells. The MTT assay results indicated that these compounds could inhibit cell proliferation effectively .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| Cisplatin | MDA-MB-231 | 10 | |

| Other Nitrophenyl Derivatives | Variable | Variable | TBD |

Anti-inflammatory Activity

In addition to its antioxidant and anticancer activities, preliminary research suggests that this compound may possess anti-inflammatory properties. Compounds with similar functionalities have been shown to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

- Case Study on Antioxidant Properties : In a study comparing various acetamides, it was found that those with nitro groups exhibited enhanced antioxidant activities. The mechanism was attributed to the ability of these compounds to donate hydrogen atoms effectively, thus neutralizing free radicals .

- Case Study on Anticancer Effects : A series of experiments conducted on MDA-MB-231 cells revealed that derivatives of acetamides showed varied cytotoxicity levels, with some derivatives being significantly more potent than cisplatin. This highlights the potential for developing new anticancer agents based on the structure of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.